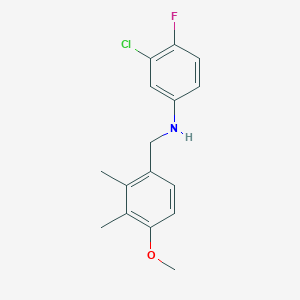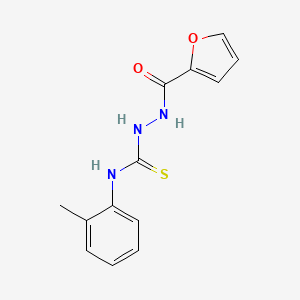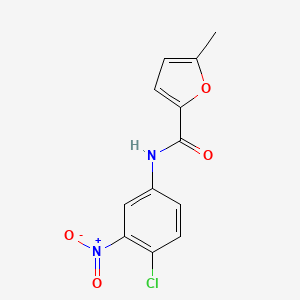
N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide, also known as fenamiphos, is a chemical compound that belongs to the family of organophosphate pesticides. Fenamiphos is widely used in agriculture to control nematodes, insects, and mites. The chemical structure of fenamiphos consists of a nitrophenyl group, an acetamide group, and an alkyl group. Fenamiphos is a highly toxic compound that can cause severe health problems in humans and animals. Therefore, it is important to understand the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of fenamiphos.
Mécanisme D'action
Fenamiphos acts by irreversibly inhibiting the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. When acetylcholinesterase is inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of the nervous system. This results in paralysis and death of the pests.
Biochemical and Physiological Effects:
Fenamiphos is a highly toxic compound that can cause severe health problems in humans and animals. It can cause respiratory distress, convulsions, and even death. Fenamiphos can also cause long-term health effects, such as neurological disorders, reproductive problems, and cancer. Therefore, it is important to handle N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide with care and follow proper safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Fenamiphos is a widely used pesticide that has been extensively studied for its pesticidal properties. It is effective against a wide range of pests and can be used in different agricultural settings. However, N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide is a highly toxic compound that can cause severe health problems in humans and animals. Therefore, it is important to handle N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide with care and follow proper safety protocols. In addition, N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide can have adverse effects on non-target organisms, such as beneficial insects and soil microorganisms.
Orientations Futures
There is still much to learn about the mechanism of action and biochemical and physiological effects of N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide. Future research should focus on developing safer and more effective alternatives to N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide that can control pests without causing harm to humans and the environment. In addition, research should focus on understanding the long-term effects of N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide on human health and the environment. This will help to develop better safety protocols and regulations for the use of N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide in agriculture.
Méthodes De Synthèse
The synthesis of N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitroaniline with ethyl chloroacetate and sodium ethoxide in ethanol. The reaction mixture is then heated under reflux for several hours, followed by the addition of hydrochloric acid. The resulting precipitate is filtered and recrystallized to obtain N-(1-ethylpropyl)-2-(2-nitrophenyl)acetamide in high yield.
Applications De Recherche Scientifique
Fenamiphos has been extensively studied for its pesticidal properties. It has been shown to be effective against a wide range of nematodes, insects, and mites. Fenamiphos acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system, leading to paralysis and death of the pests.
Propriétés
IUPAC Name |
2-(2-nitrophenyl)-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-11(4-2)14-13(16)9-10-7-5-6-8-12(10)15(17)18/h5-8,11H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYCENHXKFGXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(cyclohexylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5748010.png)

![6-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5748017.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)

